molecular formula C10H11F2NO B13298796 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13298796
M. Wt: 199.20 g/mol
InChI Key: OMNJVOCAPGAONI-UHFFFAOYSA-N
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Description

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is a synthetic organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuran ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5,7-difluoro-1-benzofuran: Lacks the amine group, which can significantly alter its chemical and biological properties.

    2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran:

    5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: Lacks the ethyl group, which can influence its chemical behavior and biological activity.

Uniqueness

2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine is unique due to the combination of ethyl, difluoro, and amine groups, which confer distinct chemical properties and potential applications. This combination can enhance its reactivity, biological activity, and suitability for various scientific and industrial applications.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

2-ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C10H11F2NO/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8-9H,2,13H2,1H3

InChI Key

OMNJVOCAPGAONI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(C2=C(O1)C(=CC(=C2)F)F)N

Origin of Product

United States

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